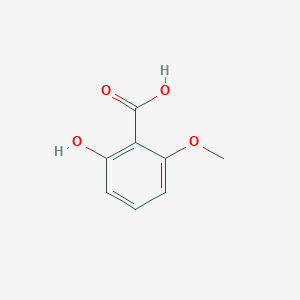

2-Hydroxy-6-methoxybenzoic acid

Vue d'ensemble

Description

2-Hydroxy-6-methoxybenzoic acid (CAS: 3147-64-6), also termed 6-methoxysalicylic acid, is a phenolic acid derivative characterized by a hydroxyl group at position 2 and a methoxy group at position 6 on the benzoic acid backbone. It is naturally occurring in plants such as Brickellia veronicaefolia (Asteraceae) and Capparis decidua (Capparaceae) , and has been identified in S. longipendiculata root extracts . Its applications span pharmacology and analytical chemistry, serving as an internal standard for quantifying acetylsalicylic acid (aspirin) and its metabolite, salicylic acid, in plasma . The compound exhibits smooth muscle relaxant activity (IC50 = 1.49–4.96 µM) comparable to papaverine and demonstrates analgesic properties .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide 2-hydroxy-6-méthoxybenzoïque peut être synthétisé par plusieurs méthodes. Une voie de synthèse courante implique la réaction du o-chlorobenzonitrile avec du méthylate de sodium dans un autoclave à 80-100 °C et une pression de 0,2-0,4 Mpa. Le mélange réactionnel est ensuite traité avec de la soude caustique liquide, puis distillé pour récupérer le méthanol. Le produit final est obtenu par acidification avec de l’acide chlorhydrique, ce qui entraîne la précipitation de l’acide 2-hydroxy-6-méthoxybenzoïque .

Méthodes de production industrielle : Les méthodes de production industrielle de l’acide 2-hydroxy-6-méthoxybenzoïque impliquent généralement des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à flux continu et de systèmes automatisés garantit une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour maximiser l’efficacité et minimiser les sous-produits.

Analyse Des Réactions Chimiques

Types de réactions : L’acide 2-hydroxy-6-méthoxybenzoïque subit diverses réactions chimiques, notamment :

Oxydation : Le groupe hydroxyle peut être oxydé pour former les quinones correspondantes.

Réduction : Le groupe carboxyle peut être réduit pour former des alcools.

Substitution : Le groupe méthoxy peut être substitué par d’autres groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des réducteurs tels que l’hydrure d’aluminium et lithium et le borohydrure de sodium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés pour les réactions de substitution.

Principaux produits formés :

Oxydation : Quinones et autres dérivés oxydés.

Réduction : Alcools et autres dérivés réduits.

Substitution : Divers acides benzoïques substitués.

4. Applications de la recherche scientifique

L’acide 2-hydroxy-6-méthoxybenzoïque a un large éventail d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Pharmacological Studies

2-Hydroxy-6-methoxybenzoic acid has been utilized as an internal standard in the determination of acetylsalicylic acid (aspirin) and its metabolite salicylic acid in biological samples. This application is crucial for pharmacokinetic studies, allowing for accurate measurement of drug levels in plasma .

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. It has been shown to alleviate pain in various experimental models, making it a candidate for further development as a therapeutic agent .

Antioxidant Activity

Studies have highlighted the antioxidant potential of this compound. It has been reported to improve the activity of antioxidant enzymes in diabetic models, suggesting its role in protecting against oxidative stress associated with diabetes .

Case Study 1: Pharmacokinetic Analysis

A study conducted by Xu et al. (2009) demonstrated the efficacy of using this compound as an internal standard for analyzing acetylsalicylic acid and salicylic acid levels in animal plasma via liquid chromatography-tandem mass spectrometry. The results showed a high degree of accuracy and sensitivity, facilitating better understanding of drug metabolism .

| Study | Methodology | Findings |

|---|---|---|

| Xu et al., 2009 | Liquid Chromatography-Tandem Mass Spectrometry | Validated the use of this compound as an internal standard for pharmacokinetic studies |

Case Study 2: Antioxidant Effects in Diabetic Rats

In another study, diabetic rats treated with this compound showed significant improvements in the activity of membrane-bound ATPases and antioxidant enzymes compared to untreated controls. This suggests that the compound may help restore normal enzyme function impaired by diabetes .

| Study | Animal Model | Treatment | Results |

|---|---|---|---|

| Gayathri & Kannabiran (2012) | Streptozotocin-induced diabetic rats | 500 μg/kg/day of this compound | Increased ATPase activity; improved antioxidant status |

Mécanisme D'action

Le mécanisme d’action de l’acide 2-hydroxy-6-méthoxybenzoïque implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour exposer des effets analgésiques en inhibant la synthèse des prostaglandines, qui sont des médiateurs de la douleur et de l’inflammation. Les groupes hydroxyle et méthoxy du composé jouent un rôle crucial dans sa liaison aux sites actifs des enzymes impliquées dans la synthèse des prostaglandines .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Position and Type

The biological and physicochemical properties of benzoic acid derivatives are highly sensitive to substituent positions and functional groups. Key structural analogs include:

Key Observations :

- Methoxy vs.

- Positional Effects : 2-Methoxybenzoic acid (methoxy at C2) shows reduced smooth muscle relaxant activity (IC50 = 4.96 µM) compared to this compound (IC50 = 1.49 µM), highlighting the importance of the hydroxyl group at C2 for potency .

- Methyl vs. Methoxy : 6-Methylsalicylic acid lacks the methoxy group’s electron-donating effects, which may explain its divergent biological roles (e.g., antifungal vs. analgesic) .

Acidity and Solubility

- pKa : The hydroxyl group at C2 in this compound confers stronger acidity (pKa ~2.5–3.0) compared to 2-methoxybenzoic acid (pKa ~4.5) .

- Solubility : this compound is soluble in dimethyl sulfoxide (DMSO) but sparingly soluble in water, similar to other methoxy-substituted benzoic acids .

Functional Comparison with Phenolic Acid Analogs

Bioactivity in Plant Extracts

In Capparis decidua leaves, this compound coexists with salicylic, vanillic, and gentisic acids . Comparative studies suggest:

- Antioxidant Capacity : Gentisic acid (2,5-dihydroxybenzoic acid) typically exhibits higher antioxidant activity due to dual hydroxyl groups, whereas this compound may contribute synergistically in mixtures .

- Enzyme Inhibition : In S. longipendiculata, the compound is part of an extract showing α-amylase and α-glucosidase inhibition (IC50 = 10.5 and 25.30 µg/mL), outperforming acarbose . This contrasts with salicylic acid, which lacks significant antihyperglycemic activity.

Activité Biologique

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a phenolic compound with notable biological activities. This article reviews its pharmacological properties, including analgesic effects, anti-inflammatory activity, and potential applications in various therapeutic areas.

- Molecular Formula : CHO

- Molecular Weight : 168.147 g/mol

- CAS Number : 3147-64-6

- Melting Point : 134-138 °C

- Density : 1.4±0.1 g/cm³

- Boiling Point : 330.4±27.0 °C at 760 mmHg

Analgesic Effects

Research indicates that this compound exhibits significant analgesic properties. It has been utilized for the determination of acetylsalicylic acid and its metabolite salicylic acid in animal plasma, highlighting its relevance in pain management studies .

Anti-inflammatory Activity

The compound has shown potential anti-inflammatory effects, which may be attributed to its ability to inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-κB and MAPK . This makes it a candidate for treating inflammatory conditions.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. It is particularly noted for its efficacy against antibiotic-resistant strains, suggesting its potential as a natural antimicrobial agent .

The biological activities of this compound are mediated through several mechanisms:

- Inhibition of Pro-inflammatory Cytokines : It reduces the levels of TNF-α and IL-6, which are critical in inflammatory responses.

- Modulation of Signaling Pathways : The compound affects the NF-κB pathway, leading to decreased expression of inflammatory mediators .

- Antioxidant Activity : It scavenges free radicals, contributing to its protective effects against oxidative stress .

Study on Analgesic Effects

A study conducted by Xu et al. (2009) reported the use of this compound in pharmacokinetic studies involving acetylsalicylic acid. The findings indicated that this compound could enhance the analgesic effects of acetylsalicylic acid through synergistic mechanisms .

Antimicrobial Efficacy Research

Another study explored the antimicrobial properties of this compound against various bacteria and fungi. Results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antimicrobial agents .

Data Summary Table

Q & A

Basic Research Questions

Q. What are the validated analytical methods for quantifying 2-Hydroxy-6-methoxybenzoic acid in biological matrices?

To quantify this compound (6-Methoxysalicylic acid) in biological samples such as plasma, high-performance liquid chromatography (HPLC) with UV detection is commonly employed. A validated protocol involves:

- Column : Reverse-phase C18 column (e.g., 150 mm × 4.6 mm, 5 µm).

- Mobile Phase : Gradient elution with acetonitrile and 0.1% formic acid in water.

- Internal Standard : Deuterated analogs (e.g., d4-salicylic acid) to improve precision .

- Sample Preparation : Protein precipitation using cold acetonitrile followed by centrifugation (10,000 rpm, 10 min).

This method achieves a linear range of 0.1–50 µg/mL with a limit of detection (LOD) of 0.03 µg/mL .

Q. How is this compound synthesized, and what are the critical reaction conditions?

The compound is synthesized via esterification or carbodiimide-mediated coupling :

- Esterification : Reacting salicylic acid derivatives with methanol under acidic catalysis (e.g., concentrated H₂SO₄) at 60–80°C for 6–8 hours .

- Coupling Reactions : Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) in dichloromethane (DCM) at room temperature for 1 hour to link the methoxy and hydroxyl groups to the benzoic acid backbone .

Key Considerations : Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity .

Q. What spectroscopic techniques are used for structural characterization of this compound?

- NMR : ¹H NMR (DMSO-d₆) shows characteristic peaks at δ 10.8 (broad, -COOH), δ 6.4–7.2 (aromatic protons), and δ 3.8 (-OCH₃) .

- FT-IR : Peaks at 1680 cm⁻¹ (C=O stretch), 3200–3500 cm⁻¹ (-OH stretch), and 1250 cm⁻¹ (C-O-CH₃) confirm functional groups .

- Mass Spectrometry : ESI-MS in negative mode gives [M-H]⁻ at m/z 167.03 .

Advanced Research Questions

Q. What mechanistic insights explain the antihyperglycemic activity of this compound?

In vitro studies reveal α-amylase and α-glucosidase inhibition as key mechanisms:

- IC₅₀ Values : 10.5 µg/mL (α-amylase) and 25.30 µg/mL (α-glucosidase), outperforming acarbose (28.9 and 36.65 µg/mL, respectively) .

- Molecular Docking : The methoxy and hydroxyl groups form hydrogen bonds with catalytic residues (Asp197 and Glu233 in α-amylase), disrupting substrate binding .

Experimental Design : Enzyme assays using 4-nitrophenyl-α-D-glucopyranoside as a substrate, monitored spectrophotometrically at 405 nm .

Q. How is this compound utilized in designing PET probes for neuroreceptor studies?

The compound serves as a precursor for orexin receptor antagonists :

- Synthetic Route : Coupling with 2-aminopyridine derivatives via EDC·HCl in DCM yields high-affinity ligands for orexin-2 receptors (OX2R) .

- Radiolabeling : Subsequent ¹¹C-methylation of the methoxy group enables positron emission tomography (PET) imaging of OX2R distribution in vivo .

Validation : Competitive binding assays (Kᵢ = 8.2 nM) and autoradiography in rodent brain sections confirm target specificity .

Q. What strategies address discrepancies in reported bioactivity data for this compound?

Contradictions in antioxidant vs. pro-oxidant effects arise from context-dependent reactivity :

- Dose-Dependent Effects : At low concentrations (<10 µM), it scavenges ROS via phenolic -OH groups; higher concentrations (>50 µM) chelate Fe²⁺, generating hydroxyl radicals .

- Experimental Controls : Include ROS scavengers (e.g., catalase) and metal ion chelators (e.g., EDTA) to isolate mechanisms .

Q. Methodological Considerations Table

Propriétés

IUPAC Name |

2-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUQLHHARJUJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343682 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-64-6 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.